MHJ-627

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

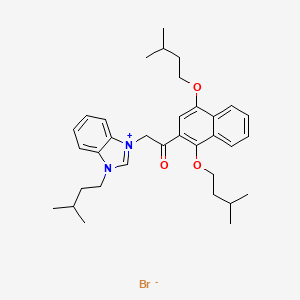

C34H45BrN2O3 |

|---|---|

Molecular Weight |

609.6 g/mol |

IUPAC Name |

1-[1,4-bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone bromide |

InChI |

InChI=1S/C34H45N2O3.BrH/c1-24(2)15-18-35-23-36(31-14-10-9-13-30(31)35)22-32(37)29-21-33(38-19-16-25(3)4)27-11-7-8-12-28(27)34(29)39-20-17-26(5)6;/h7-14,21,23-26H,15-20,22H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

ZYCXFFCOUGMGSY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCN1C=[N+](C2=CC=CC=C21)CC(=O)C3=C(C4=CC=CC=C4C(=C3)OCCC(C)C)OCCC(C)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

MHJ-627: A Novel Inhibitor of ERK5 Signaling in Cancer

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical findings on MHJ-627, a novel small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information presented herein is targeted towards researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, with a specific focus on the ERK5 signaling pathway.

Core Mechanism of Action: Targeting the ERK5 Kinase

This compound functions as a potent inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3] Overexpression and upregulation of ERK5 have been implicated in various cancers, where it plays a crucial role in promoting cancer cell proliferation and survival.[1][3][4] this compound exerts its anticancer effects by directly inhibiting the kinase activity of ERK5.[1][2][3]

The primary mechanism involves this compound binding to the ATP-binding pocket of ERK5, as suggested by in silico modeling, thereby preventing the phosphorylation of its downstream targets.[5] This inhibition leads to a cascade of events that ultimately suppress cancer cell growth and induce cell death.

Quantitative Efficacy Data

Preclinical evaluations have demonstrated the dose-dependent inhibitory activity of this compound on ERK5 and its potent anti-proliferative effects in cancer cells. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay | Reference |

| ERK5 Kinase Inhibition (IC50) | 0.91 μM | In vitro kinase assay | [1][2][3] |

Table 1: In Vitro ERK5 Kinase Inhibition by this compound

| Cell Line | Treatment Duration | IC50 | Assay | Reference |

| HeLa (Cervical Cancer) | 24 hours | 2.45 μM | MTT Assay | [1] |

Table 2: Anti-proliferative Activity of this compound in HeLa Cells

| Treatment | Concentration | Duration | Anti-proliferative Effect (%) | Reference |

| This compound | 5 μM | 24 hours | 61% | [1] |

| This compound | 5 μM | 48 hours | 94.2% | [1] |

| XMD8-92 (Control) | 5 μM | 24 hours | 16.9% | [1][5] |

| XMD8-92 (Control) | 5 μM | 48 hours | 22.7% | [1][5] |

Table 3: Comparative Anti-proliferative Effects in HeLa Cells

Signaling Pathways and Cellular Effects

The inhibition of ERK5 by this compound triggers significant changes in downstream signaling pathways and cellular processes, contributing to its anticancer efficacy.

The ERK5 Signaling Cascade

The canonical ERK5 signaling pathway begins with activation by upstream kinases, MEKK2/3, in response to various extracellular stimuli. Activated ERK5 then phosphorylates and activates downstream transcription factors, such as those in the AP-1 family, which in turn regulate the expression of genes involved in cell proliferation, survival, and metastasis.

Figure 1: this compound Inhibition of the ERK5 Signaling Pathway

Downstream Cellular Consequences

Inhibition of the ERK5 pathway by this compound leads to several key cellular outcomes:

-

Reduced Cell Proliferation: this compound treatment causes a significant reduction in the mRNA levels of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation.[1][3]

-

Induction of Cell Death: The potent anti-proliferative effects of this compound are accompanied by significant cancer cell death.[1][3]

-

Upregulation of Tumor Suppressor Genes: Treatment with this compound promotes the mRNA expression of tumor suppressor and anti-metastatic genes.[1][2][3]

-

Suppression of AP-1 Activity: this compound treatment leads to a decrease in the activity of the AP-1 transcription factor, a downstream target of ERK5.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to elucidate the mechanism of action of this compound.

In Vitro ERK5 Kinase Assay

This assay was performed to directly measure the inhibitory effect of this compound on the kinase activity of human ERK5.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

MHJ-627: A Novel ERK5 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its dysregulation has been implicated in the proliferation, survival, and metastasis of various cancers, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive technical overview of MHJ-627, a novel and potent inhibitor of ERK5, summarizing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Efficacy and Biochemical Profile of this compound

This compound has been identified as a potent inhibitor of ERK5 kinase activity.[1][2][3][4] Its inhibitory effects have been quantified through in vitro kinase assays and its anti-proliferative properties have been demonstrated in cervical cancer cell lines.

Table 1: In Vitro ERK5 Kinase Inhibition by this compound

| Concentration | Mean Inhibition (%) |

| 0.1 µM | 42% |

| 1.0 µM | 51% |

| 5.0 µM | 56% |

This data demonstrates a dose-dependent inhibition of ERK5 kinase activity by this compound.[1][5]

Table 2: IC50 Values of this compound

| Target/Process | IC50 Value |

| ERK5 Kinase Activity | 0.91 µM |

| HeLa Cell Anti-Proliferation (24h) | 2.45 µM |

The IC50 value for ERK5 kinase activity highlights the potency of this compound.[1][3][5][6] The anti-proliferative IC50 in HeLa cells indicates its effectiveness in a cellular context.[5]

Table 3: Anti-Proliferative Efficacy of this compound in HeLa Cells

| Treatment (5 µM) | Cell Viability Reduction (24h) | Cell Viability Reduction (48h) |

| This compound | 61% | 94.2% |

| XMD8-92 (Control) | 16.9% | 22.7% |

This compound shows significantly greater anti-proliferative effects on HeLa cells compared to the established ERK5 inhibitor, XMD8-92.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK5. This disrupts the downstream signaling cascade that promotes cell proliferation and survival. The canonical ERK5 pathway is initiated by various extracellular stimuli, leading to the sequential activation of MAPKKK (e.g., MEKK2/3) and MAPKK (MEK5), which in turn phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of transcription factors such as AP-1 and MEF2, driving the expression of genes involved in cell cycle progression and survival.

Caption: ERK5 signaling cascade and the inhibitory action of this compound.

Studies have shown that treatment with this compound leads to a reduction in the activity of the transcription factor AP-1.[6] Furthermore, it promotes the mRNA expression of tumor suppressor and anti-metastatic genes, while reducing the levels of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro ERK5 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the ERK5 protein.

-

Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay is utilized to measure the phosphorylation of a synthetic peptide substrate by ERK5.

-

Materials:

-

Recombinant human ERK5 protein (9 ng per reaction).

-

Z'-LYTE™ Kinase Assay Kit—Ser/Thr 4 Peptide.

-

ATP (100 µM).

-

This compound at desired concentrations (e.g., 0.1, 1, and 5 µM).

-

Microplate reader capable of detecting fluorescence.

-

-

Procedure:

-

The kinase reaction is assembled according to the manufacturer's instructions, containing ERK5, the peptide substrate, ATP, and varying concentrations of this compound or vehicle control (DMSO).

-

The reaction is incubated to allow for phosphorylation.

-

A development reagent is added, which results in a FRET signal that is inversely proportional to the extent of substrate phosphorylation.

-

Fluorescence intensity is measured using a microplate reader.

-

The percentage of inhibition is calculated by comparing the signal from this compound-treated wells to the control wells.

-

Caption: Workflow for the in vitro ERK5 kinase inhibition assay.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

HeLa cells.

-

96-well plates.

-

Complete culture medium.

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

-

-

Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

After the desired incubation period (e.g., 24 or 48 hours), the MTT reagent is added to each well and incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Caption: Workflow for the cell viability (MTT) assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the mRNA expression levels of specific genes in response to this compound treatment.

-

Assay Principle: qRT-PCR measures the amount of a specific RNA. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye.

-

Procedure:

-

HeLa cells are treated with this compound or a vehicle control.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for PCR with primers specific to the target genes (e.g., PCNA, tumor suppressor genes) and a housekeeping gene (for normalization).

-

The PCR is performed in a real-time PCR instrument, and the fluorescence is measured at each cycle.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

Conclusion

This compound is a promising novel inhibitor of ERK5 with potent biochemical and cellular activity. Its ability to suppress ERK5 kinase activity, inhibit cancer cell proliferation, and modulate the expression of key cancer-related genes underscores its potential as a lead compound for the development of new oncotherapies. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound and other ERK5 inhibitors in the drug discovery pipeline.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

biological activity of MHJ-627 compound

An In-depth Technical Guide on the Biological Activity of MHJ-627

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of this compound, a novel inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic 1,4-dialkoxynaphthalen-2-acyl imidazolium salt identified as a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7 or BMK1.[1][2] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which is crucial in regulating key cellular processes.[1][2][3] In various cancers, the overexpression and upregulation of ERK5 are associated with nearly all biological characteristics of cancer cells.[1][2][3][4] Consequently, ERK5 has emerged as a significant target for the development of novel anticancer therapies. This compound demonstrates potent anticancer efficacy in preclinical models, positioning it as a promising lead compound for oncotherapy.[1][3][4]

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of the kinase activity of ERK5.[1][3][4] This inhibition disrupts the downstream signaling cascade, leading to various anti-cancer effects.

Inhibition of ERK5 Kinase Activity

In vitro kinase assays have demonstrated that this compound directly inhibits the kinase activity of human ERK5 in a dose-dependent manner.[2][3][4][5] The compound has an IC50 of 0.91 μM for ERK5.[1][3][4] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathway.

Downstream Effects in Cancer Cells

In cervical cancer HeLa cells, the inhibition of ERK5 by this compound leads to:

-

Suppression of AP-1 Activity: this compound treatment results in decreased activity of the transcription factor AP-1, which is regulated by ERK5.[2][4]

-

Induction of Cancer Cell Death: The compound shows significant anti-proliferative effects and induces cell death in HeLa cells.[1][2][3]

-

Modulation of Gene Expression: Treatment with this compound promotes the mRNA expression of tumor suppressor and anti-metastatic genes.[1][3][4] It also reduces the mRNA levels of the cell proliferation marker, proliferating cell nuclear antigen (PCNA).[1][3][4]

Activity in a Yeast Model System

This compound was also validated in a Saccharomyces cerevisiae model, which utilizes the functional homolog of human ERK5, Mpk1.[2][4] In this system, this compound suppressed the catalytic activity of Mpk1, leading to reduced expression of its target gene MLP1.[2][3][4] This model provides a facile method for screening potential ERK5 kinase inhibitors.[2][4]

Quantitative Data

The biological activity of this compound has been quantified in several key experiments. The data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition of Human ERK5

| This compound Concentration | Relative ERK5 Kinase Activity | Percent Inhibition |

| 0.1 µM | 0.58 | 42% |

| 1 µM | 0.49 | 51% |

| 5 µM | 0.44 | 56% |

Data derived from a FRET-based in vitro kinase assay. Relative kinase activity is normalized to a 0 µM control.[3]

Table 2: IC50 Value

| Target | IC50 | Assay Type |

| ERK5 (MAPK7) | 0.91 µM | Kinase Assay |

Table 3: Anti-proliferative Activity in HeLa Cells

| Compound | Concentration | Treatment Duration | Cell Viability Reduction |

| XMD8-92 (Control) | 5 µM | 24 h | 16.9% |

| XMD8-92 (Control) | 5 µM | 48 h | 22.7% |

Note: Specific quantitative data for this compound's effect on cell viability at different concentrations and time points from the MTT assay is described qualitatively as showing an anti-proliferative effect, but specific percentage values are provided for the positive control XMD8-92.[2]

Signaling Pathways

Human ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered kinase pathway. It is typically activated by extracellular stimuli like mitogens and cytokines, which activate MAPKKK (MEKK2/3). MEKK2/3 then phosphorylates and activates MAPKK (MEK5), which in turn phosphorylates and activates ERK5. Activated ERK5 can then influence gene expression by activating transcription factors such as AP-1. This compound acts by directly inhibiting the kinase function of ERK5.

Caption: Human ERK5 signaling pathway and the inhibitory action of this compound.

S. cerevisiae Mpk1 Homologous Pathway

In the yeast model, the Mpk1 pathway serves as a functional homolog to the human ERK5 pathway. Mpk1 activates the Rlm1 transcription factor, which then drives the expression of the target gene MLP1. This compound inhibits the kinase activity of Mpk1, leading to a measurable decrease in MLP1 expression.

Caption: Mpk1 signaling pathway in S. cerevisiae, a model for ERK5 inhibition.

Experimental Protocols & Workflows

Experimental Workflow: Anticancer Efficacy Evaluation

The overall process for evaluating the anticancer effects of this compound involves a series of in vitro and cell-based assays to confirm its inhibitory activity and cellular consequences.

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Detailed Methodologies

5.2.1. In Vitro ERK5 Kinase Assay A FRET-based in vitro kinase assay was utilized to measure the inhibitory effect of this compound on human ERK5.[3]

-

Principle: The assay measures the phosphorylation of a specific substrate by ERK5. Inhibition of ERK5 results in a reduced signal.

-

Procedure:

-

Recombinant human ERK5 enzyme is incubated with a specific peptide substrate and ATP.

-

This compound is added at various concentrations (0.1 µM, 1 µM, 5 µM). A DMSO control (0 µM) is also included.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The degree of phosphorylation is measured using a fluorescence plate reader.

-

Relative kinase activity is calculated by normalizing the results to the DMSO control.

-

5.2.2. Cell Viability (MTT) Assay This assay was performed to determine the anti-proliferative effects of this compound on HeLa cells.[2]

-

Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

-

Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with this compound at various concentrations (0.1 µM to 100 µM) or a positive control (XMD8-92, 5 µM) for 24 and 48 hours.[2]

-

After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 3 hours at 37°C.[2]

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

-

5.2.3. Quantitative Real-Time PCR (qRT-PCR) qRT-PCR was used to measure changes in mRNA expression of ERK5-regulated genes (e.g., tumor suppressors, PCNA) and luciferase in the reporter assay.[2][4]

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample.

-

Procedure:

-

HeLa cells are treated with this compound (up to 5 µM) for 24 hours.[2]

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye.

-

The relative expression of target genes is calculated using the 2-ΔΔCq method, normalized to a housekeeping gene.

-

5.2.4. AP-1 Activity Luciferase Reporter Assay This assay was conducted to determine if this compound affects the transcriptional activity of AP-1.[2][4]

-

Principle: A reporter plasmid containing the firefly luciferase gene under the control of an AP-1-responsive promoter is introduced into cells. The amount of light produced by luciferase is proportional to AP-1 activity.

-

Procedure:

-

HeLa cells are transfected with the AP-1 luciferase reporter plasmid.[2]

-

After 24 hours, the transfected cells are seeded in 6-well plates.[2]

-

Cells are then treated with this compound (0.1 µM, 1 µM, 5 µM) for another 24 hours.[2]

-

The mRNA expression level of luciferase is measured via qRT-PCR, as a proxy for promoter activity.[2]

-

A decrease in luciferase mRNA indicates reduced AP-1 activity.[4]

-

5.2.5. Yeast Mpk1 Activity Assay This assay was used as an initial screen for ERK5 inhibition using a yeast model.[2]

-

Principle: The assay measures the activity of the Mpk1 pathway by quantifying the expression of a reporter gene (lacZ) under the control of the MLP1 promoter.

-

Procedure:

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of MHJ-627: A Comprehensive Technical Overview

Disclaimer: Information regarding a specific molecule designated "MHJ-627" is not available in publicly accessible scientific literature or databases. The following guide is a representative template structured to meet the user's specifications, using the well-documented EGFR inhibitor Gefitinib (Iressa) as a placeholder to illustrate the depth of content, data presentation, and visualization style requested.

Executive Summary

This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib was one of the first targeted therapies developed for non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. This guide covers the initial lead identification, structure-activity relationship (SAR) studies, optimized chemical synthesis, and key biological assays that defined its pharmacological profile.

Lead Discovery and Optimization

The discovery of Gefitinib originated from a high-throughput screening campaign to identify inhibitors of the EGFR tyrosine kinase. The initial lead compound was a quinazoline derivative with modest potency. A systematic medicinal chemistry effort was undertaken to optimize this lead, focusing on improving potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Key modifications to the quinazoline scaffold were explored to enhance its inhibitory activity. The SAR studies revealed several critical structural features:

-

Quinazoline Core: Essential for binding to the ATP pocket of the EGFR kinase domain.

-

Anilino Moiety at C4: Crucial for interaction with the hinge region of the kinase.

-

Morpholinoethoxy Side Chain at C7: Significantly improved aqueous solubility and pharmacokinetic properties.

The optimization process led to the identification of Gefitinib as the clinical candidate, exhibiting a favorable balance of potency, selectivity, and drug-like properties.

Biological Activity and Pharmacological Profile

Gefitinib's mechanism of action is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

In Vitro Kinase Inhibition

The inhibitory activity of Gefitinib against various kinases was determined using enzymatic assays. The results demonstrated high potency and selectivity for EGFR.

| Kinase | IC₅₀ (nM) |

| EGFR | 23 - 79 |

| HER2 | > 10,000 |

| KDR (VEGFR2) | > 10,000 |

| InsR | > 10,000 |

Data represents a compilation from various literature sources.

Cellular Activity

The anti-proliferative effects of Gefitinib were evaluated in various cancer cell lines. The compound showed potent growth inhibition in cell lines with activating EGFR mutations.

| Cell Line | EGFR Status | GI₅₀ (μM) |

| PC-9 | Exon 19 del | 0.015 |

| HCC827 | Exon 19 del | 0.012 |

| A549 | Wild-type | > 10 |

| H1975 | L858R/T790M | > 10 |

Data represents a compilation from various literature sources.

Chemical Synthesis

The synthesis of Gefitinib can be accomplished through a multi-step process, with the key step being the construction of the 4-anilinoquinazoline core.

Synthetic Scheme

Caption: Synthetic route for Gefitinib.

Experimental Protocol: Synthesis of 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib)

Step 1: Chlorination of the Quinazolinone 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is refluxed with thionyl chloride to yield 4-chloro-6,7-dimethoxyquinazoline. The excess thionyl chloride is removed under reduced pressure.

Step 2: Nucleophilic Aromatic Substitution The resulting 4-chloroquinazoline is dissolved in isopropanol, and 3-chloro-4-fluoroaniline is added. The mixture is heated to reflux to afford the 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline intermediate.

Step 3: Selective Demethylation The intermediate from Step 2 is heated with pyridine hydrochloride to selectively demethylate the C7 methoxy group, yielding the corresponding 7-hydroxy derivative.

Step 4: Alkylation The 7-hydroxy intermediate is treated with 3-morpholinopropyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield the final product, Gefitinib. The crude product is then purified by recrystallization or column chromatography.

Mechanism of Action and Signaling Pathways

Gefitinib exerts its therapeutic effect by inhibiting EGFR-mediated signaling pathways. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth and proliferation.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

Gefitinib represents a landmark achievement in targeted cancer therapy. Its discovery validated the principle of inhibiting specific oncogenic drivers and paved the way for the development of personalized medicine in oncology. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships continues to inform the design of next-generation kinase inhibitors.

The Role of MHJ-627 in Signal Transduction: A Technical Guide to a Novel ERK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MHJ-627, a novel small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7). Overexpression and upregulation of ERK5 are implicated in the progression of various cancers, making it a compelling target for oncotherapy.[1] this compound has demonstrated potent anticancer properties by directly inhibiting ERK5 kinase activity, leading to downstream effects on gene expression and cancer cell proliferation.[1][2] This document details the mechanism of action of this compound, its quantitative effects on the ERK5 signaling pathway, and comprehensive protocols for the key experiments used in its characterization.

Core Mechanism of Action: Inhibition of the ERK5 Pathway

This compound functions as a direct inhibitor of the kinase activity of ERK5.[1][2] The ERK5 signaling cascade is a crucial pathway in cellular processes, and its aberrant activation is a hallmark of many malignancies.[1] The canonical pathway involves the activation of MEK5, which in turn phosphorylates and activates ERK5.[3] Activated ERK5 translocates to the nucleus and influences the activity of several transcription factors, including Activator Protein-1 (AP-1), to drive the expression of genes involved in cell proliferation, survival, and metastasis.[4][5]

This compound intervenes in this pathway by binding to ERK5 and preventing its catalytic activity. This inhibition leads to a series of downstream consequences, including the reduced activation of the AP-1 transcription factor and subsequent alterations in the expression of genes regulated by this pathway.[4] Notably, treatment with this compound has been shown to upregulate tumor suppressor and anti-metastatic genes while reducing the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[2][6]

Data Presentation

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its dose-dependent inhibitory effects on both the target enzyme and cancer cell lines.

Table 1: In Vitro Kinase Inhibition of ERK5 by this compound

| Compound | Target | Assay Type | IC₅₀ (μM) |

| This compound | Human ERK5 | FRET-based | 0.91 |

Data sourced from Hwang J, et al. (2023).[1][2]

Table 2: Dose-Dependent Inhibition of ERK5 Kinase Activity by this compound

| This compound Concentration (μM) | Relative ERK5 Kinase Activity | Percent Inhibition |

| 0.1 | 0.58 | 42% |

| 1.0 | 0.49 | 51% |

| 5.0 | 0.44 | 56% |

Relative kinase activity is normalized to a 0 μM control. Data sourced from the full-text publication.[7]

Table 3: Anti-Proliferative Activity of this compound in HeLa Cells

| Treatment Duration | IC₅₀ (μM) | Percent Inhibition at 5 μM |

| 24 hours | 2.45 | 61% |

| 48 hours | Not explicitly stated | 94.2% |

Data sourced from the full-text publication.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize this compound.

In Vitro ERK5 Kinase Activity Assay (FRET-based)

This assay quantifies the kinase activity of human ERK5 in the presence of an inhibitor by measuring Fluorescence Resonance Energy Transfer (FRET).

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells [mdpi.com]

MHJ-627: A Technical Guide to ERK5 Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a member of the mitogen-activated protein kinase (MAPK) family and has emerged as a compelling target in oncology.[1][2][3] Overexpression and upregulation of ERK5 are associated with various cancers and contribute to nearly all biological characteristics of cancer cells.[1][2][3] MHJ-627 is a novel, potent inhibitor of ERK5 kinase activity, demonstrating significant anticancer efficacy in preclinical models.[1][2][3][4][5] This document provides an in-depth technical guide on the target validation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a 1,4-dialkoxynaphthalen-2-acyl imidazolium salt that has been identified as a novel inhibitor of ERK5.[4] It has shown potent anticancer effects in both a yeast model and the human cervical cancer HeLa cell line.[1][2][3]

Inhibition of ERK5 Kinase Activity

This compound directly inhibits the kinase activity of human ERK5 in a dose-dependent manner.[2][4][5] This inhibition leads to downstream effects on gene expression and cell proliferation.

Anticancer Effects

In preclinical studies, this compound has demonstrated several key anticancer effects:

-

Induction of Cancer Cell Death: Treatment with this compound leads to significant cancer cell death.[1][3][4][5]

-

Reduction of Proliferation Markers: A decrease in the mRNA levels of the cell proliferation marker, proliferating cell nuclear antigen (PCNA), is observed following treatment.[1][3][4][5]

-

Promotion of Tumor Suppressor Gene Expression: this compound promotes the mRNA expression of tumor suppressor and anti-metastatic genes.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ERK5 Kinase Activity) | 0.91 µM | In vitro | [1][3][4][5] |

| Concentration of this compound | Relative ERK5 Kinase Activity | Reference |

| 0.1 µM | 0.58 | [2][5] |

| 1 µM | 0.49 | [2][5] |

| 5 µM | 0.44 | [2][5] |

Signaling Pathway

This compound targets the ERK5 signaling pathway, which plays a crucial role in cancer cell proliferation and survival. A simplified representation of this pathway is provided below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

MHJ-627: A Technical Overview of Preclinical Efficacy as a Novel ERK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MHJ-627, a novel inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information presented herein is collated from the primary research publication detailing its discovery and initial characterization.

Core Mechanism of Action

This compound is identified as a potent inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3] ERK5 is a key regulator of various cellular processes, and its overexpression has been implicated in numerous cancers.[1][2][3] this compound exerts its anticancer effects by directly inhibiting the kinase activity of ERK5.[1][2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: In Vitro ERK5 Kinase Inhibition by this compound [1]

| Concentration (μM) | Relative ERK5 Kinase Activity | Percent Inhibition |

| 0.1 | 0.58 | 42% |

| 1 | 0.49 | 51% |

| 5 | 0.44 | 56% |

| IC50 | 0.91 μM |

Table 2: Anti-proliferative Efficacy of this compound in HeLa Cells [1]

| Treatment Duration | Concentration (μM) | Anti-proliferative Effect (% Cell Viability Reduction) |

| 24 hours | 5 | 61% |

| 48 hours | 5 | 94.2% |

| 24 hours (IC50) | 2.45 μM |

Signaling Pathway Modulation

This compound functions by inhibiting the canonical ERK5 signaling cascade. In mammalian cells, this pathway is typically initiated by upstream kinases MEKK2/3, which in turn phosphorylate and activate MEK5 (MAPKK), leading to the activation of ERK5 (MAPK). Activated ERK5 can then influence the activity of various transcription factors, including AP-1. Preclinical studies have demonstrated that this compound's inhibition of ERK5 leads to a reduction in AP-1 activity.[1][2]

A homologous pathway exists in S. cerevisiae, where Mpk1 (the functional homolog of human ERK5) activates the transcription factor Rlm1, leading to the expression of target genes like MLP1.[1][2] this compound was shown to suppress this pathway in the yeast model system.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay was performed to directly quantify the inhibitory effect of this compound on the kinase activity of human ERK5.[1]

-

Assay Kit: Z'-LYTE™ Kinase Assay Kit—Ser/Thr 4 Peptide (Thermo Fisher Scientific).

-

Enzyme: 9 ng of recombinant human ERK5 (Abcam) was used per reaction.

-

Substrate: Ser/Thr 4 Peptide.

-

ATP Concentration: 100 μM was used to initiate the kinase reaction.

-

Compound Concentrations: this compound was tested at 0.1 μM, 1 μM, and 5 μM. A 0 μM (vehicle) control was included.

-

Detection: The assay is based on Fluorescence Resonance Energy Transfer (FRET). Fluorescence intensity was measured using a Varioskan™ LUX multimode microplate reader.

-

Data Analysis: The relative kinase activity was calculated by normalizing the fluorescence signals of the treated samples to the vehicle control.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MHJ-627: A Novel ERK5 Inhibitor and its Impact on Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MHJ-627 is a novel synthetic compound identified as a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2][3] ERK5 is a member of the MAPK family and plays a crucial role in various cellular processes.[1][3] Its overexpression and upregulation have been implicated in numerous cancers, making it a significant target for anticancer drug development.[1][3] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on gene expression, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a direct inhibitor of ERK5 kinase activity.[1][2] By binding to ERK5, this compound blocks its catalytic function, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades that are dependent on ERK5 activity. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.91 μM for ERK5 kinase activity in vitro.[2][3][4]

Core Signaling Pathway Affected by this compound

The primary signaling pathway disrupted by this compound is the ERK5 pathway, which is known to regulate the activity of several transcription factors, including Activator Protein-1 (AP-1).[1][4] Inhibition of ERK5 by this compound leads to a downstream reduction in AP-1 transcriptional activity.[1][4]

Effects on Gene Expression

Treatment of cancer cells with this compound results in significant alterations in the expression of genes involved in cell proliferation, tumor suppression, and metastasis.

Table 1: Effect of this compound on the mRNA Expression of Key Genes

| Gene | Function | Effect of this compound | Cell Line |

| PCNA | Cell Proliferation, DNA Replication & Repair | Downregulation | HeLa |

| Tumor Suppressor Genes | Inhibit Cell Growth and Proliferation | Upregulation | HeLa |

| Anti-Metastatic Genes | Inhibit Cancer Cell Migration | Upregulation | HeLa |

| luc (reporter for AP-1) | Reporter for AP-1 Activity | Downregulation | HeLa |

| MLP1 (reporter for Mpk1) | Reporter for Mpk1 Activity | Downregulation | S. cerevisiae |

Quantitative Effects on Gene and Protein Activity

The inhibitory effects of this compound have been quantified in various assays, demonstrating its potency and dose-dependent activity.

Table 2: Quantitative Analysis of this compound Inhibitory Activity

| Assay | Parameter | Result | Notes |

| In Vitro Kinase Assay | IC50 for ERK5 Kinase Activity | 0.91 μM | [2][3][4] |

| qRT-PCR | Relative PCNA mRNA Expression | 51.6% inhibition at 10 μM | Compared to a DMSO control.[5] |

| Luciferase Reporter Assay | Relative AP-1 Activity | Dose-dependent decrease | [1][4] |

| β-galactosidase Reporter Assay | Relative MLP1 Expression | Dose-dependent decrease | In a yeast model system.[2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound.

1. In Vitro ERK5 Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of human ERK5.

-

Methodology:

-

Recombinant human ERK5 protein is incubated with a specific substrate and ATP in a reaction buffer.

-

Various concentrations of this compound (e.g., 0.1 μM to 100 μM) are added to the reaction mixture. A DMSO control (0 μM this compound) is included.[1]

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

-

The relative kinase activity is calculated by normalizing the results to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the changes in mRNA levels of target genes (e.g., PCNA) in cells treated with this compound.

-

Methodology:

-

HeLa cells are cultured and treated with various concentrations of this compound or DMSO as a control for a specified duration (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using the synthesized cDNA, gene-specific primers for the target gene (e.g., PCNA) and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

The relative expression of the target gene is calculated using the 2-ΔΔCq method, with the housekeeping gene serving as an internal control.

-

3. Luciferase Reporter Assay for AP-1 Transcription Factor Activity

-

Objective: To assess the effect of this compound on the transcriptional activity of AP-1.

-

Methodology:

-

HeLa cells are transiently transfected with a luciferase reporter plasmid containing AP-1 response elements.

-

After transfection, the cells are treated with various concentrations of this compound or DMSO for 24 hours.[4]

-

The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

The relative luciferase activity, which corresponds to AP-1 activity, is calculated by normalizing to the total protein concentration or a co-transfected control plasmid.

-

4. Yeast-Based Reporter Assay for Mpk1 Activity

-

Objective: To screen for inhibitors of the human ERK5 homolog, Mpk1, in a Saccharomyces cerevisiae model system.

-

Methodology:

-

A yeast strain is transformed with a reporter plasmid containing the lacZ gene under the control of the MLP1 promoter (MLP1-lacZ).[2][4] Mpk1 activation leads to the transcription of MLP1.

-

The transformed yeast cells are cultured in the presence of various concentrations of this compound or DMSO.[5]

-

After a defined incubation period, the cells are harvested and lysed.

-

The β-galactosidase activity in the cell lysates is measured using a colorimetric substrate (e.g., ONPG).

-

The relative β-galactosidase activity is calculated and used as an indicator of Mpk1 kinase activity.

-

Experimental Workflow for Assessing this compound's Effect on Gene Expression

The following diagram illustrates a typical workflow for investigating the impact of this compound on the expression of a target gene in a cancer cell line.

Logical Relationship of this compound's Action

The following diagram outlines the logical progression from the introduction of this compound to the resulting changes in gene expression and cellular phenotype.

Conclusion

This compound is a promising novel inhibitor of ERK5 with demonstrated efficacy in preclinical models.[1][3] Its ability to modulate the expression of key genes involved in cancer progression, such as PCNA, and to promote the expression of tumor suppressor and anti-metastatic genes, highlights its potential as a lead compound for the development of new oncotherapies.[1][2][3][4] Further investigation into its precise binding mechanism and its efficacy in a broader range of cancer types is warranted.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells [mdpi.com]

- 2. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of MHJ-627: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHJ-627 is a novel small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2][3] ERK5 is a key component of the MAPK signaling pathway, which is crucial in regulating cellular processes such as proliferation, differentiation, and survival.[4] In various cancers, the overexpression and upregulation of ERK5 have been linked to tumor growth and progression, making it a promising therapeutic target.[2][3][4] this compound has demonstrated potent anticancer effects in preclinical studies, primarily through the inhibition of ERK5 kinase activity.[1][2][3] This document provides a detailed technical guide to the pharmacodynamics of this compound, summarizing key data and experimental methodologies.

Core Mechanism of Action

This compound functions by directly inhibiting the kinase activity of ERK5.[1][3][5] By binding to ERK5, likely at the ATP-binding site, this compound prevents the phosphorylation of downstream substrates.[4] This blockade disrupts the signaling cascade that promotes cell proliferation and survival.[4] The primary mechanism involves the suppression of the transcriptional activity of downstream effectors, such as the Activator Protein-1 (AP-1) transcription factor.[1][5]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 | Source |

| Human ERK5 | FRET-based in vitro kinase assay | 0.91 μM | [1][2][3][5] |

Table 2: Cellular Activity in HeLa Cervical Cancer Cells

| Assay | Endpoint | Result | Concentration | Time Point | Source |

| MTT Assay | Anti-proliferative effect | 16.9% reduction in cell viability | 5 μM | 24 hours | [1] |

| MTT Assay | Anti-proliferative effect | 22.7% reduction in cell viability | 5 μM | 48 hours | [1] |

| Luciferase Reporter Assay | AP-1 Activity | Dose-dependent decrease in luciferase mRNA | 0.1, 1, 5 μM | 24 hours | [1][5] |

Table 3: Modulation of Gene Expression by this compound in HeLa Cells

| Gene | Function | Effect of this compound | Source |

| PCNA | DNA replication and repair, cell proliferation marker | ↓ Decreased mRNA expression | [1][3][5] |

| DDIT4 | Negative regulator of mTOR pathway | ↑ Increased mRNA expression | [1][5] |

| KLF4 | Transcription factor, tumor suppressor | ↑ Increased mRNA expression | [1][5] |

| NR4A1 | Nuclear receptor, tumor suppressor | ↑ Increased mRNA expression | [1][5] |

| RORα | Nuclear receptor, tumor suppressor | ↑ Increased mRNA expression | [1][5] |

| PTPRC | Protein tyrosine phosphatase, immune-related | ↑ Increased mRNA expression | [1][5] |

| CCL5 | Chemokine, immune-related | ↑ Increased mRNA expression | [1][5] |

| ICAM1 | Cell adhesion molecule, immune-related | ↑ Increased mRNA expression | [1][5] |

| SIGLEC1 | Sialic acid binding Ig-like lectin, immune-related | ↑ Increased mRNA expression | [1][5] |

| CXCL1 | Chemokine, immune-related | ↑ Increased mRNA expression | [1][5] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the core experiments used to characterize its pharmacodynamics.

Detailed Experimental Protocols

In Vitro ERK5 Kinase Assay (FRET-based)

A FRET-based in vitro kinase assay was utilized to determine the IC50 value of this compound against human ERK5.[3] This assay measures the kinase activity by detecting the phosphorylation of a specific substrate. The reaction mixture typically includes recombinant human ERK5, a FRET-labeled peptide substrate, and ATP. This compound was added at various concentrations (e.g., 0.1 μM, 1 μM, 5 μM) to determine its dose-dependent inhibitory effect.[3] The relative kinase activity was measured, and the data was used to calculate the half-maximal inhibitory concentration (IC50).[3][6]

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cervical cancer HeLa cells were seeded in 96-well plates and treated with this compound at various concentrations.[3] For instance, a 5 μM concentration was used for 24 and 48-hour time points.[1] Following treatment, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a vehicle-treated control group.[3]

AP-1 Luciferase Reporter Assay

To measure the effect of this compound on the transcriptional activity of AP-1, a downstream target of ERK5, a luciferase reporter assay was employed.[1] HeLa cells were transfected with a plasmid containing the firefly luciferase gene under the control of an AP-1 response element.[1][5] Following transfection, cells were treated with different concentrations of this compound (e.g., 0.1, 1, and 5 μM) for 24 hours.[3][5] The mRNA expression level of luciferase was then quantified using quantitative real-time PCR (qRT-PCR).[1][5] A decrease in luciferase mRNA levels indicated reduced AP-1 activity due to the inhibition of the upstream ERK5 signaling.[5]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

The impact of this compound on the expression of ERK5-regulated genes was determined by qRT-PCR.[1][3] HeLa cells were treated with this compound. Total RNA was then extracted from the cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., PCNA, DDIT4, KLF4, etc.) were quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. The relative gene expression was calculated using a comparative Ct method (ΔΔCt), with a housekeeping gene (e.g., GAPDH) used for normalization.[6]

Yeast-Based Assay for Mpk1 Inhibition

A preliminary screening of this compound's inhibitory activity was conducted using a Saccharomyces cerevisiae model.[1][3] This model utilizes the functional homology between human ERK5 and the yeast protein Mpk1.[1][5] The assay measures the expression of an MLP1-lacZ reporter gene, which is downstream of the Mpk1 signaling pathway.[1][3][5] A decrease in β-galactosidase activity upon treatment with this compound indicates the inhibition of Mpk1 kinase activity, suggesting a similar inhibitory effect on its human homolog, ERK5.[1][5]

Conclusion

This compound is a potent and specific inhibitor of ERK5 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of ERK5 kinase activity, leading to the suppression of downstream signaling pathways, including the AP-1 transcription factor. This results in altered expression of genes involved in cell proliferation, tumor suppression, and immune response. The data and methodologies presented in this guide provide a comprehensive overview of the pharmacodynamics of this compound, supporting its potential as a lead compound for the development of novel cancer therapeutics.[1][2][3]

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MHJ-627 In Vitro Kinase Assay

These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of MHJ-627 against Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3] Overexpression and upregulation of ERK5 have been implicated in various cancers, making it a promising target for anticancer drug development.[1][2][3] this compound has been shown to effectively inhibit ERK5 kinase activity, leading to the suppression of cancer cell proliferation.[1][2] This document outlines the protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound on ERK5 Kinase

| This compound Concentration (µM) | Relative ERK5 Kinase Activity | Percent Inhibition |

| 0 | 1.00 | 0% |

| 0.1 | 0.58 | 42% |

| 1 | 0.49 | 51% |

| 5 | 0.44 | 56% |

Signaling Pathway

The ERK5 signaling pathway plays a crucial role in key cellular processes.[2][3] this compound inhibits the catalytic activity of ERK5. In a homologous pathway in S. cerevisiae, the inhibition of Mpk1 (a functional homolog of human ERK5) by this compound leads to the downregulation of the Rlm1 transcription factor and a subsequent decrease in the expression of MLP1.[1][4] In human cells, the inhibition of ERK5 by this compound suppresses the activation of the AP-1 transcription factor.[1][4]

Figure 1: Simplified signaling pathway of ERK5 inhibition by this compound.

Experimental Protocols

In Vitro ERK5 Kinase Assay using Z'-LYTE™ Kinase Assay Kit

This protocol is adapted from the methodology described in the identification of this compound as an ERK5 inhibitor.[4]

Materials:

-

Recombinant human ERK5 enzyme (e.g., Abcam, ab126913)

-

Z'-LYTE™ Kinase Assay Kit—Ser/Thr 4 Peptide (Thermo Fisher Scientific, PV3177)

-

This compound

-

ATP (100 µM final concentration)

-

DMSO (for compound dilution)

-

Multimode microplate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound to achieve final assay concentrations of 5 µM, 1 µM, and 0.1 µM. A 0 µM (DMSO only) control is also required.

-

-

Kinase Reaction:

-

The assay should be performed following the manufacturer's instructions for the Z'-LYTE™ Kinase Assay Kit.

-

In a suitable microplate, add 9 ng of recombinant human ERK5 per reaction.

-

Add the different concentrations of this compound or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

-

Detection:

-

After the appropriate incubation time as per the kit protocol, stop the reaction.

-

Measure the fluorescence intensity using a multimode microplate reader (e.g., Varioskan™ LUX).

-

-

Data Analysis:

-

The relative kinase activity is calculated by normalizing the fluorescence signal of the this compound-treated samples to the DMSO control (0 µM), which is set as 1.[4]

-

Percent inhibition is calculated as: (1 - Relative Kinase Activity) x 100%.

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for the this compound in vitro kinase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MHJ-627 in HeLa Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MHJ-627, a novel inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in HeLa human cervical cancer cell culture. The provided protocols are based on established research and are intended to facilitate the investigation of this compound's anticancer properties.

Introduction

This compound is a potent and specific inhibitor of ERK5 (also known as MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Overexpression and upregulation of ERK5 are associated with the progression of various cancers, making it a compelling target for anticancer drug development.[1][2] In HeLa cells, this compound has been demonstrated to inhibit ERK5 kinase activity, leading to significant anti-proliferative effects and cancer cell death.[1][2] These notes offer detailed protocols for studying the effects of this compound on HeLa cells, including cytotoxicity assays, gene expression analysis, and protein analysis.

Data Presentation

Quantitative Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| ERK5 Kinase Inhibition (IC50) | 0.91 µM | In vitro assay | [1][2] |

| Anti-proliferative Effect (IC50, 24h) | 2.45 µM | HeLa | [1] |

| Anti-proliferative Effect (5 µM, 24h) | 61% inhibition | HeLa | [1] |

| Anti-proliferative Effect (5 µM, 48h) | 94.2% inhibition | HeLa | [1] |

Recommended Concentration Range for Experiments

| Experiment Type | Concentration Range | Incubation Time | Reference |

| Cytotoxicity (MTT Assay) | 0.1 µM - 100 µM | 24h and 48h | [1] |

| Gene Expression (qRT-PCR) | 0.1 µM, 1 µM, 5 µM | 24h | [1] |

| Protein Analysis (Western Blot) | 0.1 µM, 1 µM, 5 µM | 24h | [1] |

| AP-1 Activity (Luciferase Assay) | 0.1 µM, 1 µM, 5 µM | 24h | [1] |

Experimental Protocols

HeLa Cell Culture

Aseptic cell culture techniques should be followed throughout these protocols.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

6-well and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

Wash the cell monolayer with PBS.

-

Add Trypsin-EDTA and incubate for a few minutes until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution is commonly used.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in serum-free DMEM. Ensure the final DMSO concentration in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This assay measures the anti-proliferative effect of this compound.

Materials:

-

HeLa cells

-

Complete growth medium

-

Serum-free DMEM

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of 1.0 × 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[1]

-

After 24 hours, remove the medium and add 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).[1] Include a vehicle control (DMSO-treated) group.

-

Incubate the plate for 24 or 48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]

-

Remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (qRT-PCR)

This protocol is for analyzing the effect of this compound on the mRNA levels of target genes.

Materials:

-

HeLa cells

-

6-well plates

-

This compound stock solution

-

RNA isolation reagent (e.g., Trizol)

-

cDNA synthesis kit

-

SybrGreen Real-Time PCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., PCNA, tumor suppressor genes) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 3.0 × 10^5 cells per well in 2 mL of complete growth medium and incubate for 24 hours.[1]

-

Replace the medium with 2 mL of serum-free DMEM containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control.[1]

-

Incubate for 24 hours.

-

Isolate total RNA from the cells using an RNA isolation reagent according to the manufacturer's protocol.[1]

-

Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.[1]

-

Perform qRT-PCR using SybrGreen Master Mix, cDNA, and specific primers for the target and housekeeping genes.[1]

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Protein Analysis (Western Blot)

This protocol is for assessing the effect of this compound on protein expression and phosphorylation.

Materials:

-

HeLa cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL reagent

-

Imaging system

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 3.0 × 10^5 cells per well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of this compound in serum-free DMEM for 24 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]

-

Separate equal amounts of protein (e.g., 10 µ g/lane ) by SDS-PAGE and transfer to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Develop the protein bands with an ECL reagent and detect using an imaging system.[1]

-

Quantify the band intensities using software like ImageJ.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the ERK5 signaling pathway, leading to reduced AP-1 activity and promoting cell death.

Experimental Workflow for Evaluating this compound in HeLa Cells

Caption: A generalized workflow for studying the effects of this compound on HeLa cells.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MHJ-627 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHJ-627 is a novel small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1] ERK5 is a member of the MAPK family and its overexpression has been implicated in various cancers, making it a compelling target for anticancer drug development.[1][2][3][4] this compound has demonstrated potent anticancer efficacy in preclinical models, primarily tested in the HeLa human cervical cancer cell line.[1][2] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of ERK5.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. Key molecular effects observed upon this compound treatment include a reduction in the expression of the cell proliferation marker Proliferating Cell Nuclear Antigen (PCNA) and the suppression of the AP-1 transcription factor activity.[2][3] Furthermore, this compound treatment promotes the messenger RNA (mRNA) expression of tumor suppressor and anti-metastatic genes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from studies on this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ |

| ERK5 | 0.91 μM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3]

Table 2: Anti-proliferative Activity in HeLa Cells

| Treatment Duration | Concentration | % Inhibition of Cell Viability | IC₅₀ |

| 24 hours | 5 μM | 61% | 2.45 μM |

| 48 hours | 5 μM | 94.2% | Not Reported |

Data represents the percentage reduction in HeLa cell viability compared to a vehicle control (DMSO).[2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cancer cell lines, such as HeLa, with this compound.

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in the desired plate format (e.g., 3 x 10⁵ cells/well for a 6-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

-

-

Compound Preparation:

-

Thaw the this compound stock solution and the DMSO vehicle control.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 μM).[4]

-

Prepare a vehicle control dilution with the same percentage of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plates for the desired duration (e.g., 24 or 48 hours) at 37°C with 5% CO₂.[2]

-

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound (from Protocol 1 in a 96-well plate)

-

MTT solution (5 mg/mL in PBS)

-

Serum-free medium

-

DMSO

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Following the treatment period, carefully aspirate the medium containing this compound.

-

Add 100 μL of serum-free medium and 10 μL of MTT solution to each well.[4]

-

Incubate the plate for 3 hours at 37°C.[4]

-

Aspirate the MTT solution and medium.

-

Add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in gene expression upon this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1 in a 6-well plate)

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., PCNA, tumor suppressor genes) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction by combining the cDNA, forward and reverse primers for the gene of interest, and the qRT-PCR master mix.

-

Run the reaction in a qRT-PCR instrument.

-

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[5]

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.

Caption: this compound inhibits the ERK5 signaling pathway.

Caption: General experimental workflow for this compound.

References

- 1. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel ERK5 (MAPK7) Inhibitor, this compound, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining the IC50 of MHJ-627: An Application Note and Protocol

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of MHJ-627, a novel inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The protocols are intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

This compound is a recently identified inhibitor of ERK5 (also known as MAPK7), a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3][4] The ERK5 signaling pathway is implicated in key cellular processes, and its overexpression has been linked to various cancers.[1][2][3] Inhibition of ERK5 by this compound has been shown to promote the expression of tumor suppressor and anti-metastatic genes, leading to cancer cell death.[1][2][3] Therefore, accurate determination of the IC50 of this compound is crucial for its further development as a potential anti-cancer therapeutic.